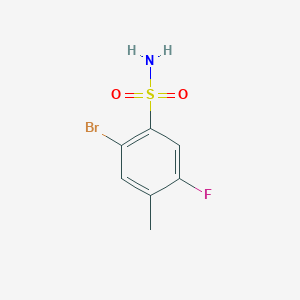

2-Bromo-5-fluoro-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality 2-Bromo-5-fluoro-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7BrFNO2S |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

2-bromo-5-fluoro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |

InChI Key |

DXPSIKQSJNFNLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)(=O)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-5-fluoro-4-methylbenzenesulfonamide (CAS 874801-52-2): A Comprehensive Technical Guide for Advanced Medicinal Chemistry

As a Senior Application Scientist, I approach the design and synthesis of small-molecule therapeutics through the lens of orthogonal reactivity and structural causality. 2-Bromo-5-fluoro-4-methylbenzenesulfonamide is not merely a chemical catalog entry; it is a highly engineered, tetrasubstituted building block. Its precise substitution pattern provides a versatile scaffold for drug discovery, particularly in the development of selective enzyme inhibitors.

This whitepaper dissects the physicochemical rationale, synthetic methodologies, and advanced application protocols for this compound, ensuring that your laboratory workflows are both mechanistically sound and self-validating.

Structural Rationale & Physicochemical Profiling

In rational drug design, every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. The 1,2,4,5-tetrasubstitution pattern of this benzenesulfonamide is a masterclass in functional density.

-

C1-Sulfonamide (-SO₂NH₂): The primary pharmacophore. It acts as a potent zinc-binding group (ZBG), essential for coordinating with the catalytic Zn(II) ion in metalloenzymes like Carbonic Anhydrase (CA) .

-

C2-Bromine (-Br): Serves a dual purpose. Synthetically, it is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to append hydrophobic "tails." Biologically, it provides steric bulk and halogen bonding capabilities that dictate isoform selectivity (e.g., favoring tumor-associated CA IX over off-target CA II) .

-

C5-Fluorine (-F): The high electronegativity of fluorine lowers the pKa of the adjacent sulfonamide, increasing the fraction of the ionized (active) sulfonamide anion at physiological pH. It also blocks cytochrome P450-mediated aromatic oxidation, enhancing metabolic stability .

-

C4-Methyl (-CH₃): Provides a localized hydrophobic patch to engage with non-polar residues in the target binding pocket, anchoring the scaffold.

Table 1: Physicochemical Properties & Structural Diagnostics

| Property | Value | Application / Rationale |

| CAS Number | 874801-52-2 | Unique identifier for the 1,2,4,5-tetrasubstituted isomer. |

| Molecular Formula | C₇H₇BrFNO₂S | High functional density; provides orthogonal reactive sites. |

| Molecular Weight | 268.10 g/mol | Low MW allows extensive downstream derivatization without violating Lipinski's Rule of 5. |

| H-Bond Donors | 1 (-NH₂) | Critical for hydrogen bonding with the Thr199 gatekeeper residue in CA active sites. |

| H-Bond Acceptors | 2 (-SO₂) | Coordinates with the catalytic metal core. |

| Predicted LogP | ~2.4 | Optimal baseline lipophilicity for cellular permeability. |

Synthetic Methodologies & Workflow

Synthesizing highly substituted benzenesulfonamides requires strict regiocontrol. The most robust industrial and bench-scale approach utilizes a two-step sequence: the electrophilic aromatic chlorosulfonation of the parent halotoluene, followed by rapid amidation .

Figure 1: Two-step synthetic workflow for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide.

Protocol 1: Two-Step Synthesis via Chlorosulfonation

This protocol is designed as a self-validating system. The intermediate sulfonyl chloride is highly reactive and prone to hydrolysis; therefore, strict temperature control and anhydrous conditions in Step 1 are critical for yield.

Step 1: Chlorosulfonation

-

Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a dropping funnel and an internal thermometer, add 2-bromo-5-fluoro-4-methylbenzene (1.0 eq).

-

Causality Check (Temperature): Cool the reaction vessel to 0°C using an ice-salt bath. Why? Chlorosulfonation is highly exothermic. Allowing the temperature to exceed 10°C promotes the formation of undesirable diaryl sulfone byproducts and polysulfonation.

-

Addition: Slowly add chlorosulfonic acid (ClSO₃H, 4.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Quenching: Carefully pour the mixture over crushed ice with vigorous stirring to precipitate the sulfonyl chloride. Filter immediately and wash with ice-cold water. Do not dry extensively, as the intermediate will hydrolyze in ambient moisture.

Step 2: Amidation

-

Reaction: Immediately dissolve the damp sulfonyl chloride intermediate in a minimal amount of tetrahydrofuran (THF). Cool to 0°C.

-

Addition: Add an excess of 25% aqueous ammonium hydroxide (NH₄OH, 5.0 eq) dropwise. Causality: The excess ammonia acts as both the nucleophile and the acid scavenger for the generated HCl.

-

Validation (TLC): Stir for 1 hour at room temperature. Monitor the disappearance of the sulfonyl chloride via TLC (Hexanes:EtOAc 7:3).

-

Isolation: Concentrate the THF under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude sulfonamide. Recrystallize from ethanol/water to obtain the pure product.

Application in Drug Discovery: Target Engagement

In the context of medicinal chemistry, this compound is primarily utilized via the "ring with two tails" approach to target Carbonic Anhydrases. The sulfonamide group acts as the anchor, while the C2-Bromine serves as the attachment point for the "tail" that interacts with the variable outer rim of the enzyme's active site .

Figure 2: Binding model of the sulfonamide pharmacophore within the Carbonic Anhydrase active site.

Advanced Experimental Protocols

To fully leverage this building block, researchers must functionalize the C2 position. The following protocol details the optimal conditions for a Suzuki-Miyaura cross-coupling, tailored specifically for sterically hindered, ortho-substituted aryl bromides.

Protocol 2: Suzuki-Miyaura Derivatization at C2

Causality Focus: The C2-Bromine is sterically hindered by the adjacent bulky sulfonamide group. Standard palladium catalysts (like Pd(PPh₃)₄) often fail or require excessive heating. We utilize Pd(dppf)Cl₂ , which possesses a large bite angle and strong electron-donating properties, facilitating efficient oxidative addition into the hindered C(sp²)-Br bond.

-

Setup: In a microwave-safe vial, combine 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: The biphasic system ensures complete dissolution of both the organic boronic acid and the inorganic base, maximizing the interfacial reaction rate.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with Argon for 5 minutes.

-

Reaction: Heat the mixture under microwave irradiation at 110°C for 30 minutes (or conventionally at 90°C for 12 hours).

-

Self-Validation: Filter the crude mixture through a short pad of Celite to remove palladium black. Analyze the filtrate via LC-MS. The presence of the molecular ion peak corresponding to the cross-coupled product, coupled with the disappearance of the characteristic bromine isotopic pattern (M / M+2), validates successful conversion.

Conclusion

2-Bromo-5-fluoro-4-methylbenzenesulfonamide is a highly optimized scaffold that bridges the gap between synthetic accessibility and target-specific pharmacodynamics. By understanding the causality behind its structural features—from the zinc-binding sulfonamide to the sterically tunable bromine and metabolically stabilizing fluorine—researchers can systematically design highly selective inhibitors for complex metalloenzyme targets.

References

-

Title: How many carbonic anhydrase inhibition mechanisms exist? Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

-

Title: Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

-

Title: Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

-

Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases Source: Bioorganic Chemistry (via PMC/NIH) URL: [Link]

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence stems from the sulfonamide moiety's ability to act as a versatile hydrogen bond donor and acceptor, as well as its capacity to serve as a zinc-binding group in various metalloenzymes.[1] This has led to the development of sulfonamide-based drugs with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic properties.[1][2]

The strategic placement of substituents on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, selectivity, and pharmacokinetic profile. Halogenation, in particular the introduction of bromine and fluorine atoms, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The methyl group can provide a lipophilic handle and influence the overall shape of the molecule. The specific substitution pattern of 2-bromo, 5-fluoro, and 4-methyl on the benzenesulfonamide core presents a unique combination of these effects, making it an intriguing candidate for further investigation in drug discovery programs.

Synthesis and Characterization

Given the absence of a registered CAS number, a plausible synthetic pathway for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide is proposed, starting from a commercially available precursor.

Proposed Synthetic Pathway

A logical and established method for the synthesis of aromatic sulfonamides involves the chlorosulfonation of an appropriate aromatic precursor, followed by amination of the resulting sulfonyl chloride.[1] A suitable starting material for the synthesis of the target compound is 2-Bromo-5-fluoro-4-methylaniline , which is commercially available (CAS Number: 202865-78-9).[3]

The proposed two-step synthesis is outlined below:

Caption: Proposed synthetic workflow for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride

This procedure is based on the Sandmeyer reaction, a well-established method for converting an amino group on an aromatic ring into a sulfonyl chloride.

-

Diazotization: 2-Bromo-5-fluoro-4-methylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10-15 °C. Anhydrous copper(II) chloride (0.2 eq) is added as a catalyst. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Isolation: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration. The crude solid is washed with cold water and then dissolved in a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide

This step involves the amination of the sulfonyl chloride.[4][5]

-

Amination: The crude or purified 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or acetone. The solution is cooled in an ice bath. Concentrated aqueous ammonia or ammonium hydroxide (excess) is added dropwise with stirring.[4]

-

Reaction and Isolation: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 2-Bromo-5-fluoro-4-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a solid.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of structurally similar compounds and general spectroscopic principles.[6][7][8]

| Property | Predicted Value |

| Molecular Formula | C₇H₇BrFNO₂S |

| Molecular Weight | 268.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 130-160 °C |

| Solubility | Soluble in DMSO, DMF, and acetone; sparingly soluble in alcohols; insoluble in water. |

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The methyl protons will be a singlet around 2.3-2.5 ppm. The sulfonamide protons (-SO₂NH₂) will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons will resonate in the region of 110-145 ppm. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. The methyl carbon signal is expected around 15-20 ppm. |

| IR (Infrared) | Characteristic peaks for the sulfonamide group will be observed: N-H stretching around 3300-3400 cm⁻¹, and asymmetric and symmetric S=O stretching around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. C-Br and C-F stretching vibrations will also be present. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). |

Applications in Drug Discovery

Substituted benzenesulfonamides are of significant interest in drug development due to their wide range of biological activities. The unique substitution pattern of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide makes it a valuable building block for creating novel compounds with potential therapeutic applications.

-

Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and can target metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.[1][9][10] Derivatives of this compound could be explored as inhibitors of these enzymes for conditions like glaucoma, cancer, and inflammation.

-

Antibacterial Agents: Historically, sulfa drugs were among the first effective antibacterial agents. Novel sulfonamides continue to be investigated for their potential to combat drug-resistant bacteria.[2]

-

Kinase Inhibitors: The benzenesulfonamide scaffold can be modified to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

-

Antiviral and Antiparasitic Agents: The structural features of this compound could be incorporated into molecules designed to inhibit viral replication or target essential enzymes in parasites.

The presence of the bromo and fluoro groups offers multiple points for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of diverse derivatives for biological screening.[11]

Safety and Handling

While specific toxicity data for 2-Bromo-5-fluoro-4-methylbenzenesulfonamide is unavailable, the following precautions should be taken based on the known hazards of related halogenated benzenesulfonamides.[12][13][14][15]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid inhalation of dust and contact with skin and eyes.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Health Hazards: This compound is expected to be harmful if swallowed, and may cause skin and serious eye irritation.[15] It may also cause respiratory irritation.[15]

-

Fire Hazards: The compound is likely combustible. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-5-fluoro-4-methylbenzenesulfonamide represents a promising, albeit currently uncatalogued, chemical entity with significant potential as a building block in medicinal chemistry. This guide has provided a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and outlined its potential applications and necessary safety precautions. By providing this foundational information, it is hoped that this guide will stimulate further research into the synthesis and utility of this and related substituted benzenesulfonamides in the ongoing quest for novel and effective therapeutic agents.

References

-

Vannozzi, G., Vullo, D., Combs, J., Lomelino, C., Mckenna, R., Pallecchi, M., Lucarini, L., Sgambellone, S., & Masini, E. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry. [Link]

- Mickevičiūtė, A., Sapijanskaitė-Banevič, B., Matulis, D., & Kairys, V. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.

-

Gül, H. İ., & Çetinkaya, E. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Vannozzi, G., Vullo, D., Combs, J., Lomelino, C., Mckenna, R., Pallecchi, M., Lucarini, L., Sgambellone, S., & Masini, E. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry.

-

King, J. F., Gill, M. S., & Ciubotaru, P. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. [Link]

-

King, J. F., Gill, M. S., & Ciubotaru, P. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Amine Reactions. [Link]

-

Al-Subeh, T., Al-Masoudi, N. A., & Al-Salihi, N. I. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. [Link]

-

Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

-

JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. [Link]

- D'Ascenzio, M., Carradori, S., De Monte, C., Secci, D., Ceruso, M., & Supuran, C. T. (2011). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry.

-

Liu, Y., Chen, C., Sun, L.-Y., Gao, H., & Zhen, J.-B. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline. [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

E-COLL. (2023). Safety data sheet. [Link]

-

Angene Chemical. (2025). Safety Data Sheet. [Link]

-

Belmont Digital Repository. (2024). Refining Chlorosulfonation Methods for the Synthesis of a Perfluoroalkyl Arylsulfonimide (PFSI) Monomer. [Link]

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]

-

3D chemistry. (2020). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. [Link]

- Google Patents. (n.d.).

-

PMC. (n.d.). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). [Link]

-

PMC. (n.d.). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Bromo-5-fluoro-4-methylaniline | 202865-78-9 [sigmaaldrich.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ossila.com [ossila.com]

- 12. actylislab.com [actylislab.com]

- 13. e-coll.de [e-coll.de]

- 14. angenechemical.com [angenechemical.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Structural & Synthetic Analysis: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide

The following technical guide provides an in-depth structural and synthetic analysis of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide , designed for researchers in medicinal chemistry and drug discovery.

Document Type: Technical Whitepaper & Synthetic Guide Target Compound Class: Halogenated Benzenesulfonamides Primary Application: Fragment-Based Drug Discovery (FBDD), Carbonic Anhydrase Inhibition, Suzuki-Miyaura Coupling Scaffolds.

Executive Summary

2-Bromo-5-fluoro-4-methylbenzenesulfonamide represents a high-value pharmacophore scaffold characterized by a dense functionalization pattern. It combines a polar sulfonamide "warhead" (typically for enzyme inhibition or solubility) with a lipophilic, electron-modulated aromatic core.

This molecule is particularly significant in Fragment-Based Drug Discovery (FBDD) because it offers three distinct vectors for elaboration:

-

Sulfonamide (

): Primary binding motif (H-bond donor/acceptor). -

Aryl Bromide (

): Orthogonal handle for cross-coupling (Suzuki, Buchwald-Hartwig). -

Fluoro-Methyl Core (

): Modulators of metabolic stability and lipophilicity.

Molecular Anatomy & Electronic Profile

Structural Definition

-

IUPAC Name: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide

-

Molecular Formula:

-

Molecular Weight: ~282.11 g/mol

-

Key Precursor CAS: 202865-78-9 (2-Bromo-5-fluoro-4-methylaniline)[1][2]

Electronic & Steric Analysis

The substitution pattern creates a unique electronic environment for the sulfonamide group:

| Substituent | Position | Electronic Effect (Hammett) | Impact on Scaffold |

| Sulfonamide | C1 | Electron Withdrawing (EWG) | Primary pharmacophore; acidic proton ( |

| Bromine | C2 (Ortho) | Weakly Deactivating (-I, +M) | Steric bulk forces the sulfonamide out of planarity; facilitates orthogonal coupling. |

| Methyl | C4 (Para) | Weakly Activating (+I) | Increases lipophilicity ( |

| Fluorine | C5 (Meta) | Strongly Deactivating (-I) | Increases metabolic stability by blocking the C5 position; lowers |

Visual Structural Logic

The following diagram illustrates the functional vectors of the molecule.

Caption: Functional vector analysis of the 2-Bromo-5-fluoro-4-methylbenzenesulfonamide scaffold.

Synthetic Protocols

Direct chlorosulfonation of 2-bromo-4-fluoro-5-methylbenzene is not recommended due to regioselectivity issues caused by the competing directing effects of the fluoro (ortho/para) and methyl (ortho/para) groups.

The Authoritative Route utilizes the commercially available aniline precursor (CAS 202865-78-9) via a Meerwein sulfonation strategy. This ensures 100% regiocontrol.

Validated Synthetic Pathway

-

Diazotization: Conversion of aniline to diazonium salt.

-

Meerwein Sulfonation: Reaction with

and -

Aminolysis: Reaction with ammonia to yield the sulfonamide.

Caption: Regioselective synthesis via the Meerwein sulfonation of the aniline precursor.

Detailed Experimental Protocol

Note: This protocol is derived from standard Meerwein sulfonation methodologies adapted for halogenated anilines.

Step 1: Diazotization

-

Reagents: 2-Bromo-5-fluoro-4-methylaniline (1.0 eq),

(1.1 eq), Conc. -

Procedure:

-

Suspend the aniline in concentrated

(approx. 3 mL/mmol) and cool to -5°C. -

Add an aqueous solution of

dropwise, maintaining internal temperature < 0°C. -

Stir for 30 minutes. The solution should become clear (formation of diazonium salt).

-

Step 2: Chlorosulfonation (Meerwein)

-

Reagents:

(saturated solution in acetic acid), -

Procedure:

-

Prepare a saturated solution of

in glacial acetic acid (or use -

Add

catalyst. -

Slowly add the cold diazonium solution to the

mixture. Caution: Vigorous gas evolution ( -

Allow to warm to room temperature and stir for 2 hours.

-

Pour into ice water and extract the sulfonyl chloride with DCM.

-

Step 3: Aminolysis

-

Reagents: Aqueous Ammonia (28%) or

in Dioxane (0.5 M). -

Procedure:

-

Dissolve the crude sulfonyl chloride in THF or Dioxane.

-

Cool to 0°C.

-

Add excess ammonia (3-5 eq).

-

Stir at RT for 1 hour.

-

Concentrate and recrystallize (typically from EtOH/Water) to obtain the pure sulfonamide.

-

Cheminformatics & Drug Design Utility

Physicochemical Properties (Predicted)

| Property | Value (Est.) | Relevance |

| ClogP | 1.8 - 2.2 | Ideal for oral bioavailability (Lipinski compliant). |

| TPSA | ~46 Ų | High permeability (Sulfonamide polar surface area). |

| H-Bond Donors | 2 | From |

| H-Bond Acceptors | 4 | Sulfonyl oxygens + Fluorine. |

| Rotatable Bonds | 1 | Rigid scaffold (Ar-S bond). |

Case Study: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrase inhibitors.

-

Mechanism: The ionized sulfonamide nitrogen (

) coordinates to the -

Role of Substituents:

-

2-Br: Can occupy the hydrophobic pocket or be used to link "tail" groups that reach the selective regions of CA isoforms (e.g., CA IX vs CA II).

-

5-F: Modulates the acidity of the sulfonamide, potentially enhancing zinc affinity compared to non-fluorinated analogs.

-

References

-

Precursor Availability: Sigma-Aldrich. 2-Bromo-5-fluoro-4-methylaniline (CAS 202865-78-9). Available at:

- Synthetic Methodology (Meerwein): Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Meerwein Arylation." J. Org. Chem. 1977.

- Sulfonamide Drug Design: Supuran, C. T. "Carbonic anhydrase inhibitors.

-

Related Isomer Data: PubChem. 2-Bromo-5-fluorobenzenesulfonyl chloride (CAS 771-67-5).[4] Available at:

- General Synthesis of Sulfonamides: "Synthesis of Sulfonamides from Anilines." Organic Chemistry Portal.

Sources

- 1. 2-BROMO-5-FLUORO-4-METHYLANILINE | 202865-78-9 [chemicalbook.com]

- 2. 2-Bromo-5-fluoro-4-methylaniline | CAS 202865-78-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. echemi.com [echemi.com]

- 4. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 50998641 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 2-Bromo-5-fluoro-4-methylbenzenesulfonamide in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic decoration of aromatic scaffolds with specific halogens and alkyl groups is paramount for tuning pharmacodynamics and pharmacokinetics. 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (CAS: 874801-52-2)[1] represents a highly privileged, poly-substituted building block.

As a Senior Application Scientist, I frequently recommend this starting material for complex drug discovery programs—particularly in the antiviral and oncology spaces—due to its orthogonal reactivity profile. The molecule offers three distinct functional handles:

-

The Sulfonamide Group: A classic zinc-binding pharmacophore and hydrogen-bond donor/acceptor, critical for interacting with protease active sites.

-

The Bromine Atom: An ideal heavy-atom leaving group for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid biaryl diversification.

-

The Fluoro-Methyl Motif: The fluorine atom lowers the pKa of the sulfonamide while blocking metabolic oxidation at the 5-position. The adjacent methyl group provides steric bulk, locking the conformation of appended biaryl systems to minimize entropic penalties upon target binding.

Physicochemical Profiling

| Property | Value | Strategic Implication |

| Chemical Name | 2-Bromo-5-fluoro-4-methylbenzenesulfonamide | N/A |

| CAS Registry Number | 874801-52-2 | Unique identifier for procurement[1] |

| Molecular Formula | C7H7BrFNO2S | N/A |

| Molecular Weight | 268.10 g/mol | Low MW ensures the final coupled API remains within Lipinski's Rule of 5. |

| Structural Features | Ortho-bromo, meta-fluoro, para-methyl | Provides orthogonal synthetic handles and metabolic shielding. |

| Appearance | Off-white to pale yellow solid | Typical for halogenated benzenesulfonamides. |

Regioselective Synthesis & Mechanistic Causality

A common pitfall in the synthesis of poly-substituted benzenesulfonamides is attempting direct chlorosulfonation of the parent hydrocarbon (e.g., 1-bromo-4-fluoro-5-methylbenzene). The conflicting directing effects of the methyl (ortho/para), fluoro (ortho/para), and bromo (ortho/para) groups lead to intractable mixtures of regioisomers.

To achieve 100% regiochemical fidelity , we utilize a Sandmeyer-type sulfonylation starting from 2-bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9)[2]. This approach pre-installs the nitrogen at the exact position required for the sulfonamide, leveraging diazonium chemistry to swap the amine for a sulfonyl chloride.

Experimental Protocol: Sandmeyer-Type Sulfonylation

Phase 1: Diazotization

-

Charge: To a 500 mL round-bottom flask, add 2-bromo-5-fluoro-4-methylaniline (10.0 g, 49.0 mmol) and aqueous HCl (6.0 M, 50 mL, ~6.0 equiv).

-

Cool: Submerge the flask in an ice-brine bath and cool the suspension to 0–5 °C.

-

React: Add a pre-cooled solution of NaNO2 (3.72 g, 53.9 mmol, 1.1 equiv) in deionized water (15 mL) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

-

Causality & Self-Validation: The excess strong acid prevents the formation of unwanted diazoamino compounds (triazenes). Strict temperature control is critical; exceeding 5 °C provides enough thermal energy for the diazonium salt to expel

and hydrolyze into the corresponding phenol. A clear, pale-yellow solution indicates successful diazonium formation.

Phase 2: Chlorosulfonylation

-

Prepare Reagent: In a separate vessel, dissolve

(1.67 g, 9.8 mmol, 0.2 equiv) in glacial acetic acid (40 mL) and water (5 mL). Saturate the solution with -

Couple: Transfer the cold diazonium solution dropwise into the

mixture. -

Stir: Allow the reaction to slowly warm to room temperature and stir until nitrogen evolution ceases (approx. 2 hours).

-

Causality & Self-Validation:

is reduced by

Phase 3: Amination

-

Extract: Extract the crude sulfonyl chloride into dichloromethane (3 × 50 mL) and wash with cold water.

-

Aminate: Add the organic layer dropwise to a vigorously stirred solution of aqueous

(28%, 50 mL) at 0 °C. Stir for 1 hour. -

Workup: Evaporate the DCM, acidify the aqueous layer to pH 3 with 1M HCl, and filter the resulting precipitate. Wash with cold water and dry under high vacuum.

-

Causality & Self-Validation: The highly electrophilic sulfonyl chloride undergoes rapid nucleophilic acyl substitution with ammonia. Excess ammonia acts as a scavenger for the generated HCl byproduct, driving the reaction to completion.

Figure 1: Regioselective synthesis workflow via Sandmeyer-type sulfonylation.

Applications in Medicinal Chemistry: Antiviral Development

The utility of 2-bromo-5-fluoro-4-methylbenzenesulfonamide is heavily documented in the development of novel therapeutics. Recent patent literature highlights the critical role of highly substituted benzenesulfonamides in the synthesis of SARS-CoV-2 main protease (Mpro) inhibitors [3].

In these workflows, the starting material is subjected to Suzuki-Miyaura cross-coupling. The bromine atom at the 2-position is replaced by a complex heteroaryl boronic acid. The resulting biaryl sulfonamide acts as a potent competitive inhibitor. The sulfonamide moiety forms critical hydrogen bonds with the catalytic dyad (Cys145/His41) of the Mpro enzyme, while the fluoro-methyl groups ensure the molecule adopts a bioactive conformation that perfectly fills the S1' subsite, ultimately arresting viral replication[3].

Figure 2: Application of the starting material in SARS-CoV-2 Mpro inhibitor development.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured starting material, rigorous analytical validation is required. A true application scientist does not proceed to late-stage coupling without confirming the exact regiochemistry of the building block.

-

H NMR (400 MHz, DMSO-

-

The sulfonamide protons (

) will appear as a broad singlet near -

Regiochemical Proof: The aromatic proton at C6 (between the sulfonamide and fluorine) will appear as a distinct doublet (

~7.8 ppm, -

The methyl group at C4 will appear as a singlet at

~2.35 ppm.

-

-

LC-MS (ESI-):

-

Will display a classic 1:1 isotopic doublet at

266.0 and 268.0

-

-

TLC:

-

≈ 0.3 in Hexanes/EtOAc (1:1). Stains strongly with potassium permanganate (

-

≈ 0.3 in Hexanes/EtOAc (1:1). Stains strongly with potassium permanganate (

References

- Google Patents, "US20240116946A1 - Sars-cov2 main protease inhibitors". Google Patents.

-

ChemBK, "organic raw materials | Amino compound manufactures and suppliers" (Catalog reference for CAS 202865-78-9). ChemBK. URL:[Link]

Sources

The Enduring Potency of a Versatile Scaffold: A Technical Guide to the Biological Activity of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The sulfonamide functional group, a cornerstone of medicinal chemistry, has given rise to a vast and diverse class of therapeutic agents since its initial discovery.[1][2] From the first broadly effective systemic antibacterials that heralded the antibiotic revolution to a plethora of modern drugs, sulfonamide derivatives continue to demonstrate a remarkable spectrum of biological activities.[1][3] This in-depth technical guide provides a comprehensive exploration of the multifaceted pharmacological properties of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will traverse their well-established role as antibacterial agents and explore their significant contributions to oncology, virology, and the management of inflammatory diseases, offering field-proven insights for researchers and drug development professionals.

The Architectural Versatility of the Sulfonamide Core

The simple sulfonamide moiety (-SO₂NH₂) is a deceptively potent pharmacophore. Its ability to be readily incorporated into a wide array of aromatic and heterocyclic scaffolds has led to the synthesis of thousands of derivatives.[4] This structural adaptability is central to the broad range of biological targets that sulfonamide-containing compounds can modulate. The physicochemical properties of the sulfonamide group, particularly its ability to act as a hydrogen bond donor and acceptor, and its acidic nature, are key to its interactions with biological macromolecules.[4]

A Spectrum of Biological Warfare: Key Activities and Mechanisms

The Classic Battlefield: Antibacterial Activity

The initial and most renowned application of sulfonamides is in combating bacterial infections.[1][] Their mechanism of action is a classic example of competitive antagonism.

Mechanism of Action: Bacteria, unlike humans who obtain folate (vitamin B9) from their diet, must synthesize it de novo.[1][6] A crucial enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate.[7][8] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid.[6][7] Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, pyrimidines, and certain amino acids, all of which are vital for DNA replication and bacterial growth.[] This inhibitory action results in a bacteriostatic effect, halting bacterial proliferation.[1][7]

Signaling Pathway: Bacterial Folate Synthesis Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides blocks bacterial folate synthesis.

The Modern Frontier: Anticancer Activity

A significant and expanding area of research focuses on the anticancer properties of sulfonamide derivatives.[9][10] These compounds exhibit a variety of mechanisms to combat cancer cell proliferation and survival.

Mechanisms of Action:

-

Carbonic Anhydrase (CA) Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and CA XII, which are overexpressed in hypoxic tumors.[11][12] These enzymes are involved in maintaining the pH balance in cancer cells, and their inhibition leads to an acidic intracellular environment, inducing apoptosis.[11]

-

Cell Cycle Arrest: Certain sulfonamides can induce cell cycle arrest, often in the G1 phase, preventing cancer cells from progressing through the cell division cycle.[9][13]

-

Disruption of Microtubule Assembly: Some derivatives interfere with the dynamics of microtubule polymerization and depolymerization, which is crucial for mitosis, leading to cell death.[9][13]

-

Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), some sulfonamides can prevent the formation of new blood vessels that tumors need to grow and metastasize.[9][14]

-

Targeting Other Key Proteins: Sulfonamide derivatives have been developed to target a range of other cancer-related proteins, including tyrosine kinases, aromatase, and anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins.[12]

Combating Viral Threats: Antiviral Activity

The structural versatility of sulfonamides has also been exploited in the development of antiviral agents, most notably against the Human Immunodeficiency Virus (HIV).[15][16]

Mechanisms of Action:

-

Protease Inhibition: Several clinically used HIV protease inhibitors, such as amprenavir and darunavir, incorporate a sulfonamide moiety.[15][17] These drugs competitively inhibit the viral protease enzyme, which is essential for the maturation of new, infectious virions.

-

Reverse Transcriptase and Integrase Inhibition: Sulfonamide-containing compounds have also been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase inhibitors, targeting other critical steps in the HIV replication cycle.[15]

-

Zinc Ejection: Another strategy involves targeting viral zinc finger proteins, where sulfonamides can induce the ejection of zinc ions, leading to the inhibition of viral replication.[15][16]

Quelling the Fire: Anti-inflammatory Activity

Sulfonamide derivatives have demonstrated significant potential as anti-inflammatory agents.[18][19]

Mechanisms of Action:

-

COX-2 Inhibition: Some sulfonamides, like celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory cascade by producing prostaglandins.[18]

-

Modulation of Inflammatory Pathways: Other derivatives can modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[19][20]

-

Protease Inhibition: Inhibition of proteases like human neutrophil elastase (HNE) and caspases by sulfonamide derivatives can also contribute to their anti-inflammatory effects in various conditions.[21]

Experimental Evaluation of Biological Activity: Protocols and Insights

The robust evaluation of the biological activity of novel sulfonamide derivatives is paramount. The following section outlines key experimental protocols, emphasizing the rationale behind their design.

Assessing Antibacterial Efficacy

Experimental Workflow: Antibacterial Activity Screening

Caption: A typical workflow for evaluating the antibacterial activity of sulfonamide derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the sulfonamide derivative in a liquid growth medium.

-

Methodology (Broth Microdilution):

-

Prepare a series of two-fold dilutions of the sulfonamide derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity.

-

-

Self-Validation: The inclusion of positive and negative controls ensures the viability of the bacteria and the sterility of the medium, respectively. A known antibiotic should be used as a reference standard.

Evaluating Anticancer Potential

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the sulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Causality: A decrease in absorbance indicates a reduction in cell viability, which can be attributed to the cytotoxic or cytostatic effects of the sulfonamide derivative.

Assessing Anti-inflammatory Properties

Protocol 3: Inhibition of Protein Denaturation

This in vitro assay provides a preliminary indication of a compound's anti-inflammatory activity.[20][24]

-

Principle: Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA), can be correlated with its anti-inflammatory properties.

-

Methodology:

-

Prepare a reaction mixture containing a solution of BSA and various concentrations of the sulfonamide derivative.

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

Induce denaturation by heating the mixtures at a specific temperature (e.g., 72°C) for a set time.

-

After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

-

-

Rationale: A lower turbidity in the presence of the test compound indicates its ability to stabilize the protein and prevent denaturation.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.[18][25]

-

Antibacterial Agents: For optimal antibacterial activity, a free amino group at the para-position of the aromatic ring is generally required.[][18] Substitution on the sulfonamide nitrogen with heterocyclic rings can enhance potency and alter pharmacokinetic properties.[18]

-

Anticancer Agents: The SAR for anticancer sulfonamides is diverse and target-specific. For carbonic anhydrase inhibitors, the unsubstituted sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site.[11][26] Modifications to the aromatic/heterocyclic core are used to achieve isoform selectivity and improve physicochemical properties.

-

Anti-inflammatory Agents (COX-2 Selective): The presence of a specific substituent on the para-position of one of the aromatic rings is a key feature for selective COX-2 inhibition. For example, in celecoxib, the trifluoromethyl group on one phenyl ring and the sulfonamide group on the other are critical for its activity and selectivity.[18]

Quantitative Data Summary

The following table presents hypothetical IC₅₀ values for a series of novel sulfonamide derivatives against various biological targets to illustrate how such data is typically presented.

| Compound ID | Antibacterial (MIC, µg/mL vs. S. aureus) | Anticancer (IC₅₀, µM vs. MCF-7) | Anti-inflammatory (COX-2 IC₅₀, µM) |

| SUL-001 | 16 | 25.4 | >100 |

| SUL-002 | >128 | 5.2 | 50.1 |

| SUL-003 | 32 | 12.8 | 0.5 |

| SUL-004 | 8 | 2.1 | 1.2 |

| Reference Drug | Ampicillin: 0.5 | Doxorubicin: 0.8 | Celecoxib: 0.1 |

Conclusion and Future Perspectives

The sulfonamide scaffold remains a privileged structure in medicinal chemistry, with a rich history and a vibrant future.[25][27] The diverse biological activities exhibited by its derivatives underscore the power of this versatile chemical entity.[3][28] Future research will likely focus on the rational design of novel sulfonamides with enhanced potency, selectivity, and improved pharmacokinetic profiles.[27] The exploration of new biological targets and the use of computational drug design will undoubtedly lead to the discovery of the next generation of sulfonamide-based therapeutics.[14] The integration of sulfonamide moieties into hybrid molecules and the development of innovative drug delivery systems also represent promising avenues for future investigation.[29]

References

- Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55–75.

- Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75.

-

Wikipedia. (n.d.). Sulfonamide (medicine). In Wikipedia. Retrieved March 7, 2024, from [Link]

-

Zaman, M., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 7(64), 40303-40315. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

El-Sayed, M. F., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]

-

Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707. [Link]

-

Massive Bio. (2023). Sulfonamide. [Link]

-

Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(5), 204-208. [Link]

-

Gpatindia. (2023). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. [Link]

-

Ahmed, O. A., et al. (2023). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. ACS Omega. [Link]

-

Khan, K. M., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]

-

Scozzafava, A., & Supuran, C. T. (2004). Antiviral Sulfonamide Derivatives. Current Medicinal Chemistry - Anti-Infective Agents, 3(1), 1-18. [Link]

-

Siddiqui, H. L., et al. (2017). Synthesis and bioactivity evaluation of some novel sulfonamide derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 201-214. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

-

Krasavin, M. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 9005. [Link]

-

Scozzafava, A., & Supuran, C. T. (2004). Antiviral Sulfonamide Derivatives. Current Medicinal Chemistry - Anti-Infective Agents, 3(1), 1-18. [Link]

-

Göktaş, O., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 176-180. [Link]

-

Ghorbani-Vaghei, R., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(3), 921-930. [Link]

-

Ghorbani-Vaghei, R., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(3), 921-930. [Link]

-

ResearchGate. (n.d.). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. [Link]

-

Li, W., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 222, 113586. [Link]

-

El-Sayad, K. A., & El-Masry, G. H. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

-

Kumar, A., et al. (2024). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News, 188, 105-121. [Link]

-

ResearchGate. (n.d.). Antiviral Sulfonamide Derivatives. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 130-150. [Link]

-

Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6605-6621. [Link]

-

Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]

-

Casini, A., et al. (2003). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. Bioorganic & Medicinal Chemistry, 11(23), 5039-5051. [Link]

-

Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 261, 115814. [Link]

-

Al-Hussain, S. A., et al. (2025). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, 30(6), 1234. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]

-

de la Cruz, C. P., et al. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini Reviews in Medicinal Chemistry, 13(1), 70-86. [Link]

-

Alam, M. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 143-149. [Link]

-

Aker, S., et al. (2012). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. Journal of Molecular Structure, 1030, 113-121. [Link]

-

Bell, P. H., & Roblin, R. O. (1942). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Journal of the American Chemical Society, 64(12), 2905-2917. [Link]

-

El-houssine, B. A., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(4), 116-122. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

Bio-protocol. (n.d.). In vitro anti-inflammatory activity assay. [Link]

-

de Oliveira, J. R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 29(2), 234-242. [Link]

-

ResearchGate. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. [Link]

-

ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. [Link]

-

Rahman, H., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(15), 4995. [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 4. ajchem-b.com [ajchem-b.com]

- 6. massivebio.com [massivebio.com]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. portal.fis.tum.de [portal.fis.tum.de]

- 10. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral Sulfonamide Derivatives: Ingenta Connect [ingentaconnect.com]

- 17. frontiersrj.com [frontiersrj.com]

- 18. openaccesspub.org [openaccesspub.org]

- 19. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents -ORCA [orca.cardiff.ac.uk]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. jocpr.com [jocpr.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benthamdirect.com [benthamdirect.com]

- 29. ajgreenchem.com [ajgreenchem.com]

Role of fluorinated compounds in medicinal chemistry

Role of Fluorinated Compounds in Medicinal Chemistry

Part 1: Executive Directive & Strategic Framework

The "Fluorine Scan" Imperative

In modern drug discovery, fluorine is no longer just a bioisostere for hydrogen; it is a precision tool for multiparametric optimization. Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom.[1] This is not coincidental. The introduction of fluorine—the most electronegative element (

This guide moves beyond basic textbook definitions to explore the causality of fluorine's effects. We will examine how to wield fluorine to modulate drug-target residence time, block specific metabolic soft spots, and lock bioactive conformations via the gauche effect.

Part 2: The Physics of Efficacy (Mechanistic Insights)

Metabolic Shielding & Bond Energy

The primary driver for fluorination is the enhancement of metabolic stability. Cytochrome P450 (CYP) enzymes typically oxidize drugs at electron-rich C-H bonds (e.g., benzylic positions).[1][2]

-

The Mechanism: Replacing a labile C-H bond with a C-F bond blocks this oxidation due to the immense strength of the carbon-fluorine bond and the high ionization potential of fluorine, which resists the formation of the radical cation intermediates required for CYP oxidation.

-

Data Point: The C-F bond is the strongest single bond in organic chemistry.

Table 1: Comparative Bond Energies & Metabolic Implications

| Bond Type | Bond Energy (kcal/mol) | Metabolic Susceptibility | Strategic Application |

| C-H | ~98-105 | High (Oxidative attack) | Native substrate scaffold.[1] |

| C-F | ~116-130 | Negligible (Inert) | Block metabolic "soft spots" (e.g., para-phenyl).[1] |

| C-O | ~85-91 | Moderate | Often a metabolite product.[1] |

| C-Cl | ~81 | Moderate to Low | Alternative halogen, but metabolically liable to oxidative insertion.[1] |

The "Polar Hydrophobicity" Paradox

Fluorine is unique: it is highly lipophilic (increasing LogP) yet highly polar (strong dipole).[1]

-

Lipophilicity: Aromatic fluorination typically increases LogP (approx.[1] +0.25 per F atom), facilitating membrane permeability.[1]

-

Dipole Modulation: Unlike a methyl group, the C-F bond has a strong dipole moment (~1.4 D).[3] This allows researchers to tune the electronic environment of the molecule. For example, placing a fluorine adjacent to a basic amine will lower its pKa (inductive withdrawal), reducing lysosomal trapping and improving oral bioavailability.

Conformational Locking: The Gauche Effect

In 1,2-difluoroethane systems, the molecule prefers the gauche conformation over the sterically less hindered anti conformation.[4]

-

Causality: This is driven by

hyperconjugation.[1] -

Application: This effect is used to "pre-organize" a drug molecule into its bioactive conformation, reducing the entropic penalty of binding to the receptor.

Part 3: Visualization of Strategic Logic

The following decision tree illustrates the logical flow a medicinal chemist should follow when deciding where and why to incorporate fluorine.

Figure 1: Strategic Decision Matrix for Fluorine Incorporation in Lead Optimization.

Part 4: Synthetic Methodologies & Protocols

The Toolkit

-

Nucleophilic Fluorination: Uses reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to convert alcohols to fluorides.[1] Limitation: Safety concerns (explosive potential) at scale.[1]

-

Electrophilic Fluorination: Uses Selectfluor (F-TEDA-BF4) or NFSI .[1] These are stable, crystalline solids that act as sources of "F+". Ideal for fluorinating electron-rich aromatic rings or enolates.[1]

-

Late-Stage Functionalization (LSF): The modern gold standard.[1] Uses radical chemistry (often photoredox or metal-catalyzed) to install fluorine into complex molecules at the very end of the synthesis.

Experimental Protocol: Radical Benzylic Fluorination using Selectfluor

Context: This protocol describes the late-stage fluorination of a drug-like scaffold containing a benzylic C-H bond.[1] This method avoids pre-functionalization and is highly relevant for diversifying lead compounds.[1]

Reagents:

-

Substrate (Benzylic C-H source): 1.0 equiv

-

Selectfluor (F-TEDA-BF4): 2.0 equiv[1]

-

Catalyst: AgNO3 (10 mol%)[1]

-

Solvent: Acetone/Water (1:1 v/v)[1]

-

Temperature: 50°C

Step-by-Step Methodology:

-

Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Substrate (0.5 mmol) in Acetone (2.5 mL).

-

Catalyst Addition: Add AgNO3 (8.5 mg, 0.05 mmol, 10 mol%) to the solution. Note: Silver catalyzes the decarboxylative or radical generation pathway.

-

Oxidant Addition: Add Selectfluor (354 mg, 1.0 mmol, 2.0 equiv) in one portion.

-

Reaction: Add Distilled Water (2.5 mL), seal the vial, and heat to 50°C in an oil bath. Stir vigorously for 12 hours.

-

Workup: Cool to room temperature. Dilute with Dichloromethane (DCM, 20 mL) and wash with Water (10 mL).[1]

-

Extraction: Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers.

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism Visualization (Selectfluor Radical Cycle)

Figure 2: Simplified Radical Fluorination Cycle mediated by Silver and Selectfluor.[1]

Part 5: Future Outlook & References

The Next Frontier: 18F-PET & SF5

The field is moving toward the "super-trifluoromethyl" group: the pentafluorosulfanyl (

References

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][1][5]

-

Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. [Link][1]

-

Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. [Link][1][6]

-

Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. [Link][1]

-

The Fluorine Gauche Effect: A Brief History. Helvetica Chimica Acta. [Link][1]

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

Strategic Utilization of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide in Fragment-Based Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of a starting scaffold dictates the trajectory of lead optimization. 2-Bromo-5-fluoro-4-methylbenzenesulfonamide (CAS: 874801-52-2) is a highly privileged, multi-functional building block[1]. Rather than being a passive structural framework, this molecule acts as an active pharmacophoric warhead. It combines a classic zinc-binding sulfonamide group with a highly programmable halogenated aromatic ring. This technical guide deconstructs the physicochemical rationale behind this specific substitution pattern and provides field-proven methodologies for its integration into targeted therapeutics, particularly in the development of metalloenzyme inhibitors.

Physicochemical & Thermodynamic Profiling

The true value of this scaffold lies in the synergistic interplay of its four substituents. Each functional group serves a distinct mechanistic purpose in both synthetic elaboration and target engagement.

-

Sulfonamide (-SO₂NH₂): The primary pharmacophore. It acts as a potent zinc-binding group (ZBG), essential for inhibiting metalloenzymes such as Carbonic Anhydrase (CA) and Matrix Metalloproteinases (MMPs)[2].

-

5-Fluoro Substituent (-F): Fluorine exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent sulfonamide group, facilitating its deprotonation at physiological pH to form a highly reactive anion that coordinates tightly with metal cofactors[3]. Furthermore, thermodynamic profiling of fluoro-benzenesulfonamides reveals that fluorine can form highly specific, enthalpy-driven polar interactions (e.g., with the backbone NH of Thr200 in CA IX)[4].

-

4-Methyl Substituent (-CH₃): Provides localized steric bulk to fill hydrophobic pockets within the target protein's active site, increasing binding entropy.

-

2-Bromo Substituent (-Br): Acts as the primary synthetic vector. While sterically hindered, it is electronically activated for transition-metal-catalyzed cross-coupling reactions, allowing for rapid fragment growing[5].

Quantitative Data Summary

The following table summarizes the core properties that make this compound an ideal candidate for Fragment-Based Drug Discovery (FBDD):

| Property | Value | Pharmacological & Synthetic Relevance |

| Molecular Weight | 268.10 g/mol | Well within the "Rule of Three" limits for FBDD (< 300 Da), allowing room for significant synthetic elaboration. |

| Molecular Formula | C₇H₇BrFNO₂S | High heavy-atom count provides multiple vectors for target interaction. |

| H-Bond Donors | 2 (-NH₂) | Essential for coordinating with target metal ions (e.g., Zn²⁺) and acting as H-bond donors to protein backbones. |

| H-Bond Acceptors | 3 (-SO₂, -F) | Facilitates interactions with backbone amides and water networks. |

| Synthetic Handle | Aryl Bromide | Enables modular library generation via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. |

Pharmacophore Mapping & Target Interactions

To understand how this scaffold behaves in a biological environment, we must map its functional groups to a standard metalloenzyme active site (e.g., tumor-associated Carbonic Anhydrase IX).

Figure 2: Pharmacophore mapping and target interactions of the benzenesulfonamide.

Synthetic Methodology: The Cross-Coupling Vector

The 2-bromo position is the critical node for expanding the molecule. However, cross-coupling bromo-benzenesulfonamides presents specific challenges. The primary sulfonamide (-SO₂NH₂) can act as a competing ligand for the palladium catalyst, leading to the formation of stable, off-cycle palladium complexes that deactivate the catalyst[5]. Therefore, the choice of catalyst, ligand, and base must be strictly controlled.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the optimal conditions for coupling an aryl boronic acid to the 2-position of the scaffold.

Reagents & Materials:

-

2-Bromo-5-fluoro-4-methylbenzenesulfonamide (1.0 equiv, 1.0 mmol)

-

Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

-

Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)

Step-by-Step Methodology & Causality:

-

Reaction Setup & Degassing: Add the bromo-sulfonamide, aryl boronic acid, and K₂CO₃ to a Schlenk tube. Add the solvent mixture. Causality: The biphasic solvent system (1,4-dioxane/H₂O, 4:1) is employed because 1,4-dioxane effectively solubilizes the lipophilic bromo-sulfonamide, while water is strictly required to dissolve the inorganic K₂CO₃ base, generating the reactive boronate species necessary for transmetalation.

-

Atmosphere Control: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand is chosen because its large bite angle forces the palladium center into a geometry that accelerates reductive elimination, which is crucial for overcoming the steric hindrance of the ortho-substituted bromo group[5]. Furthermore, K₂CO₃ is chosen as a mild base; stronger bases (like NaOtBu) would deprotonate the sulfonamide, poisoning the catalyst.

-

Heating & Monitoring: Seal the tube and heat to 90°C for 12 hours. Monitor the reaction via LC-MS. Causality: TLC is often misleading for primary sulfonamides due to excessive streaking on silica gel. LC-MS provides unambiguous validation of mass conversion.

-

Workup (Self-Validating System): Cool to room temperature, dilute with EtOAc, and wash with 1M HCl (to pH ~4), followed by brine. Causality: The mild acidic wash ensures the sulfonamide is fully protonated and partitioned into the organic layer, separating it from the inorganic borate salts. Dry over Na₂SO₄, filter, and concentrate for subsequent column chromatography.

Figure 1: Suzuki-Miyaura cross-coupling workflow for the bromo-sulfonamide scaffold.

Conclusion

2-Bromo-5-fluoro-4-methylbenzenesulfonamide is not merely a chemical intermediate; it is a meticulously designed pharmacophoric template. By leveraging the pKa-lowering effect of the fluorine atom and the synthetic versatility of the bromine atom, medicinal chemists can rapidly generate highly potent, target-specific libraries. Strict adherence to optimized cross-coupling protocols ensures that the integrity of the sulfonamide warhead is maintained throughout the drug discovery pipeline.

References

-

Title: Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: DiVA Portal URL: [Link]

-

Title: Thermodynamic profiling for fragment-based lead discovery and optimization Source: Taylor & Francis Online URL: [Link]

-

Title: Next-generation Secondary/Tertiary Sulfonamide Carbonic Anhydrase Inhibitors Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Introduction: The Strategic Value of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide and Its Isomers in Complex Synthesis

An In-Depth Technical Guide to the Application of Brominated Fluoromethyl-Benzenesulfonamides in Modern Organic Synthesis

In the landscape of medicinal chemistry and materials science, the benzenesulfonamide moiety is a cornerstone pharmacophore and a versatile functional group.[1] Its prevalence stems from its ability to act as a hydrogen bond donor and acceptor, and to engage in crucial interactions with biological targets. The strategic introduction of halogen substituents onto this scaffold provides synthetic handles for elaborate molecular construction.

While the specific compound 2-Bromo-5-fluoro-4-methylbenzenesulfonamide is not extensively documented in readily available literature, its structural isomer, 5-Bromo-2-fluoro-4-methylbenzenesulfonamide , is commercially available and serves as an exemplary reagent for the applications discussed herein.[2] The electronic and steric properties of these isomers are sufficiently similar that the principles and protocols outlined are broadly applicable. These molecules are particularly powerful building blocks due to three key features:

-

The Aryl Bromide: A versatile functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

The Fluoro Group: Modulates the electronic properties (pKa) of the sulfonamide and can enhance metabolic stability and binding affinity in drug candidates.

-

The Sulfonamide Moiety: A critical pharmacophore that is central to the biological activity of numerous approved drugs, including antibiotics, diuretics, and anticancer agents.[1]

This guide provides detailed application notes and validated protocols for the use of this building block in two of the most powerful transformations in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. We will further illustrate its utility in the context of synthesizing targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4]

Physicochemical Properties and Safety Information

Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of the reagent.

| Property | Data | Reference |

| Compound Name | 5-Bromo-2-fluoro-4-methylbenzenesulfonamide | [2] |

| CAS Number | 874801-50-0 | [2] |

| Molecular Formula | C₇H₇BrFNO₂S | [2] |

| Molecular Weight | 268.11 g/mol | [2] |

| Appearance | Solid | N/A |

| Purity | Typically ≥97% | [2] |

| InChI Key | ZKHTVISCTJPFNU-UHFFFAOYSA-N (for a related isomer) |

Safety & Handling:

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]